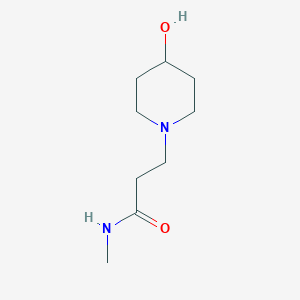
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide, commonly known as HMPA, is a chemical compound that has gained significant attention in the field of scientific research. It is a versatile compound that has been used in various applications, ranging from organic synthesis to biochemical research.
科学研究应用
HMPA has found applications in various fields of scientific research, including organic synthesis, biochemistry, and pharmacology. In organic synthesis, HMPA is used as a polar aprotic solvent, which can dissolve a wide range of polar and non-polar compounds. It has been used as a solvent in reactions such as Grignard reactions, aldol reactions, and Friedel-Crafts reactions.
In biochemical research, HMPA has been used as a protein denaturant and a solubilizing agent for membrane proteins. It has been shown to enhance the solubility of hydrophobic proteins and peptides, making them more accessible for biochemical studies. HMPA has also been used as a cryoprotectant for biological samples, allowing them to be stored at low temperatures without damage.
作用机制
The mechanism of action of HMPA is not well understood, but it is believed to act as a hydrogen bond acceptor. It can form hydrogen bonds with polar molecules, such as water, and stabilize the resulting solvation shells. This property makes HMPA an effective solvent for polar compounds and a denaturant for proteins.
Biochemical and Physiological Effects:
HMPA has been shown to have a range of biochemical and physiological effects. In vitro studies have shown that HMPA can induce protein denaturation and aggregation, leading to loss of protein function. It has also been shown to disrupt lipid bilayers, leading to membrane destabilization and cell death.
实验室实验的优点和局限性
One of the main advantages of using HMPA in lab experiments is its ability to dissolve a wide range of polar and non-polar compounds. It is also a relatively inexpensive solvent that is readily available. However, HMPA has some limitations, including its toxicity and potential for protein denaturation. It should be used with caution in experiments involving proteins and biological samples.
未来方向
There are several future directions for research involving HMPA. One area of interest is its potential as a cryoprotectant for biological samples. Further studies are needed to determine the optimal conditions for using HMPA as a cryoprotectant and to assess its effectiveness in preserving biological samples.
Another area of interest is the use of HMPA in drug discovery. It has been shown to enhance the solubility of hydrophobic compounds, making them more accessible for drug screening assays. Further studies are needed to determine the optimal conditions for using HMPA in drug discovery and to assess its effectiveness in identifying new drug candidates.
Conclusion:
In conclusion, HMPA is a versatile compound that has found applications in various fields of scientific research. Its ability to dissolve a wide range of polar and non-polar compounds makes it a valuable solvent in organic synthesis, while its ability to denature proteins makes it a useful tool in biochemical research. However, its potential for toxicity and protein denaturation should be taken into consideration when using it in lab experiments. Further research is needed to explore its potential as a cryoprotectant and in drug discovery.
合成方法
HMPA can be synthesized by reacting 4-hydroxypiperidine with N-methylpropanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The product is then purified by column chromatography to obtain pure HMPA.
属性
IUPAC Name |
3-(4-hydroxypiperidin-1-yl)-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-9(13)4-7-11-5-2-8(12)3-6-11/h8,12H,2-7H2,1H3,(H,10,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLMSNJQTSNUWEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CCN1CCC(CC1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-5-[(2-cyclopent-2-en-1-ylacetyl)amino]benzoic acid](/img/structure/B7567799.png)
![N-[6-(1,2,4-triazol-1-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B7567801.png)
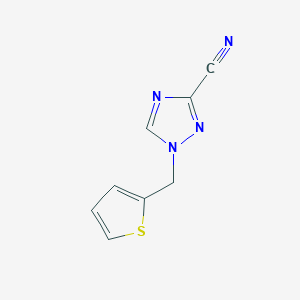
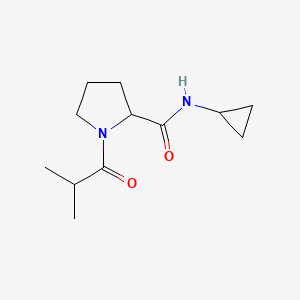
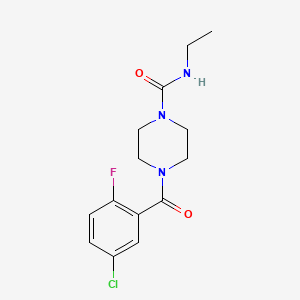
![2-Fluoro-5-[(2-thiophen-3-ylacetyl)amino]benzoic acid](/img/structure/B7567833.png)
![N-[(1,1-dioxothiolan-3-yl)methyl]cycloheptanamine](/img/structure/B7567839.png)
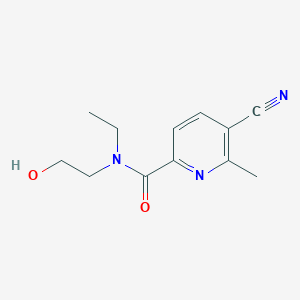
![5-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]-2-fluorobenzoic acid](/img/structure/B7567860.png)
![2-[(5-amino-4-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7567869.png)
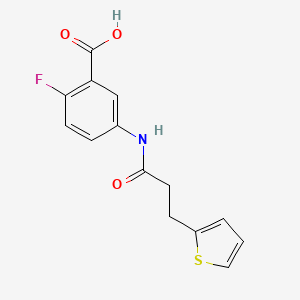
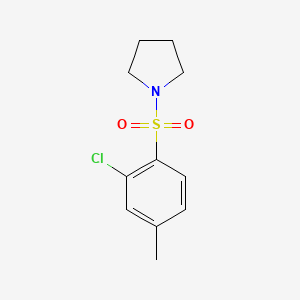
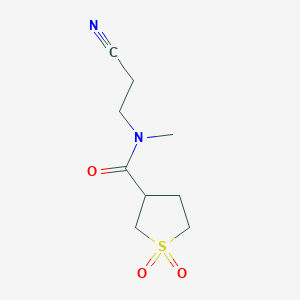
![4-[[Methyl(propanoyl)amino]methyl]benzoic acid](/img/structure/B7567906.png)